![molecular formula C31H44N2O3 B1521945 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate CAS No. 428515-74-6](/img/structure/B1521945.png)
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
Overview
Description
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is an organic compound with the molecular formula C31H44N2O3. It is a methacrylate ester derivative, characterized by the presence of an azobenzene group, which imparts unique photoresponsive properties to the compound . This compound is commonly used in the synthesis of advanced materials, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate typically involves a multi-step process:
-
Synthesis of the Azobenzene Intermediate: : The initial step involves the preparation of the azobenzene intermediate through a diazotization reaction followed by azo coupling. This reaction is carried out by reacting 4-butylaniline with nitrous acid to form the diazonium salt, which is then coupled with phenol to yield 4-(4-butylphenylazo)phenol .
-
Etherification: : The next step involves the etherification of 4-(4-butylphenylazo)phenol with 11-bromoundecanol in the presence of a base such as potassium carbonate. This reaction forms 11-[4-(4-butylphenylazo)phenoxy]undecanol .
-
Esterification: : Finally, the esterification of 11-[4-(4-butylphenylazo)phenoxy]undecanol with methacryloyl chloride in the presence of a base such as triethylamine yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Photoisomerization: The azobenzene group allows the compound to undergo reversible photoisomerization between the trans and cis forms upon exposure to UV and visible light.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions to initiate the polymerization process.
Photoisomerization: UV light (365 nm) and visible light (450 nm) are used to induce the trans-cis and cis-trans isomerization, respectively.
Major Products Formed
Scientific Research Applications
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of photoresponsive polymers, which find applications in smart materials and coatings.
Medicine: It is explored for use in photodynamic therapy and as a component in light-activated medical devices.
Industry: The compound is used in the production of advanced coatings, adhesives, and optical devices.
Mechanism of Action
The unique properties of 11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate are primarily due to the azobenzene group. The mechanism of action involves:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate is unique due to its combination of photoresponsive azobenzene and polymerizable methacrylate groups. This dual functionality allows it to be used in a wide range of applications, from smart materials to biomedical devices .
Properties
IUPAC Name |
11-[4-[(4-butylphenyl)diazenyl]phenoxy]undecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O3/c1-4-5-15-27-16-18-28(19-17-27)32-33-29-20-22-30(23-21-29)35-24-13-11-9-7-6-8-10-12-14-25-36-31(34)26(2)3/h16-23H,2,4-15,24-25H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWVMKBZDQOJNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659933 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428515-74-6 | |
| Record name | 11-{4-[(E)-(4-Butylphenyl)diazenyl]phenoxy}undecyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


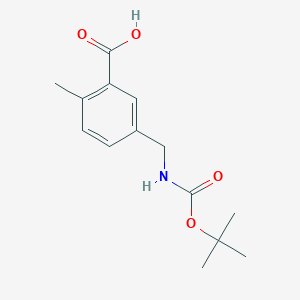
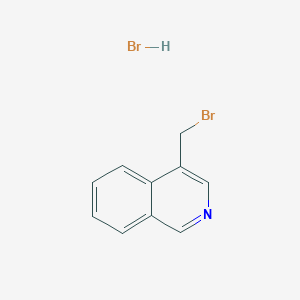
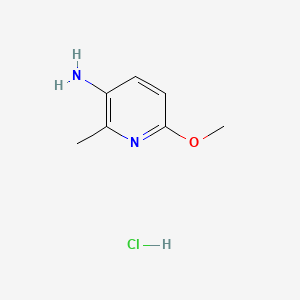
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
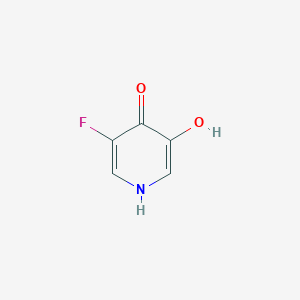

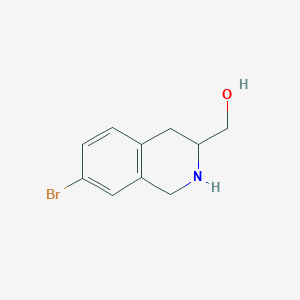
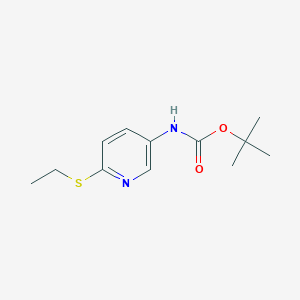
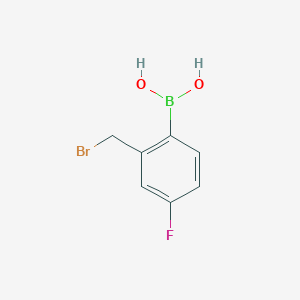

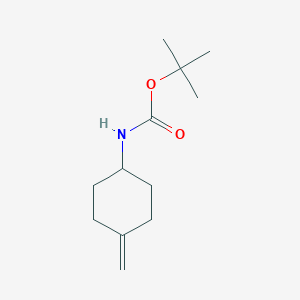
![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)
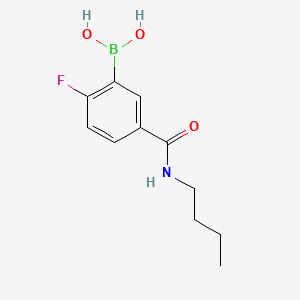
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
